N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine
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Overview
Description
ND-011992 is a quinazoline-type inhibitor that targets quinone reductases and quinol oxidases. It is a reversible and selective inhibitor that has shown potential in the study of bacterial energy metabolism, particularly in the context of tuberculosis research .
Preparation Methods
The synthesis of ND-011992 involves the preparation of a quinazoline scaffold, followed by the introduction of specific functional groups to achieve the desired inhibitory properties. The synthetic route typically includes the following steps:
Formation of the Quinazoline Core: This involves the cyclization of appropriate precursors to form the quinazoline ring.
Functional Group Introduction: Specific functional groups, such as fluorine atoms, are introduced to enhance the compound’s inhibitory activity.
Purification: The final product is purified using techniques like chromatography to achieve high purity.
Chemical Reactions Analysis
ND-011992 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: ND-011992 can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ND-011992 has several scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of quinone reductases and quinol oxidases, providing insights into the mechanisms of these enzymes.
Biology: The compound is used to investigate bacterial energy metabolism, particularly in the context of Mycobacterium tuberculosis.
Industry: The compound can be used in the development of new antibacterial agents and in the study of bacterial resistance mechanisms
Mechanism of Action
ND-011992 exerts its effects by inhibiting quinone reductases and quinol oxidases. These enzymes are involved in the respiratory chain of bacteria, playing a crucial role in energy metabolism. By inhibiting these enzymes, ND-011992 disrupts the production of ATP, leading to the death of bacterial cells. The compound specifically targets respiratory complex I, bo3 oxidase, bd-I oxidase, and bd-II oxidase, with varying degrees of inhibitory activity .
Comparison with Similar Compounds
ND-011992 is unique in its selective inhibition of both quinone reductases and quinol oxidases. Similar compounds include:
Telacebec (Q203): An inhibitor of the cytochrome bcc:aa3 terminal oxidase.
Clofazimine: An inhibitor of NADH dehydrogenase.
Bedaquiline: An inhibitor of the mycobacterial F1F0 ATP synthase.
Compared to these compounds, ND-011992 offers a broader range of inhibition, targeting multiple components of the respiratory chain. This makes it particularly effective in combination therapies for tuberculosis .
Properties
Molecular Formula |
C21H14F3N3O |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
N-[4-[4-(trifluoromethyl)phenoxy]phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C21H14F3N3O/c22-21(23,24)14-5-9-16(10-6-14)28-17-11-7-15(8-12-17)27-20-18-3-1-2-4-19(18)25-13-26-20/h1-13H,(H,25,26,27) |
InChI Key |
CAIODVXPWNFDFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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